molecular formula C18H13NO2 B12620245 3-(4,5-Diphenyl-1,3-oxazol-2-yl)prop-2-enal CAS No. 917988-94-4

3-(4,5-Diphenyl-1,3-oxazol-2-yl)prop-2-enal

Cat. No.: B12620245
CAS No.: 917988-94-4
M. Wt: 275.3 g/mol
InChI Key: UOKZMQROYLAXGG-UHFFFAOYSA-N
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Description

3-(4,5-Diphenyl-1,3-oxazol-2-yl)prop-2-enal is a chemical compound known for its unique structure and properties It belongs to the class of oxazole derivatives, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Diphenyl-1,3-oxazol-2-yl)prop-2-enal typically involves the reaction of 4,5-diphenyl-1,3-oxazole with an appropriate aldehyde under acidic or basic conditions. One common method is the condensation reaction between 4,5-diphenyl-1,3-oxazole and cinnamaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Diphenyl-1,3-oxazol-2-yl)prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The oxazole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: 3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanoic acid.

    Reduction: 3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanol.

    Substitution: Various halogenated or alkylated derivatives of the oxazole ring.

Comparison with Similar Compounds

3-(4,5-Diphenyl-1,3-oxazol-2-yl)prop-2-enal can be compared with other similar compounds, such as:

List of Similar Compounds

  • Oxaprozin
  • 3-(4,5-Diphenyl-1H-imidazol-2-yl)prop-2-enal
  • 3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanoic acid

Properties

CAS No.

917988-94-4

Molecular Formula

C18H13NO2

Molecular Weight

275.3 g/mol

IUPAC Name

3-(4,5-diphenyl-1,3-oxazol-2-yl)prop-2-enal

InChI

InChI=1S/C18H13NO2/c20-13-7-12-16-19-17(14-8-3-1-4-9-14)18(21-16)15-10-5-2-6-11-15/h1-13H

InChI Key

UOKZMQROYLAXGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)C=CC=O)C3=CC=CC=C3

Origin of Product

United States

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